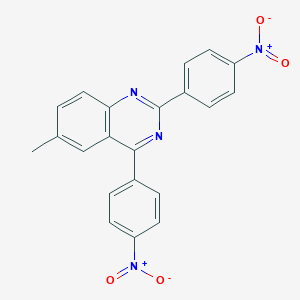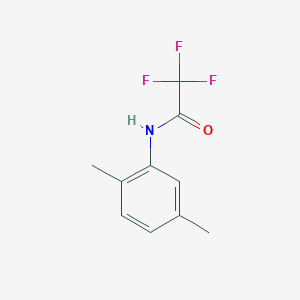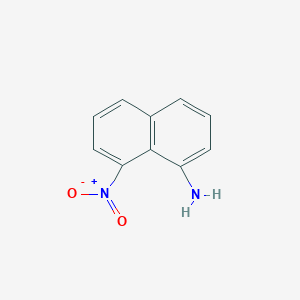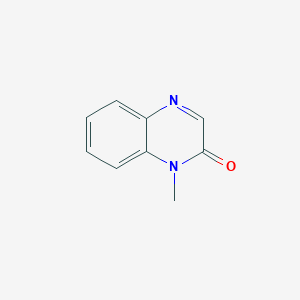![molecular formula C15H12OS2 B186302 1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- CAS No. 62217-22-5](/img/structure/B186302.png)
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene-)] is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDM, and it has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BDM is not fully understood. However, it has been suggested that BDM exerts its effects by modulating various signaling pathways in the body. BDM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. BDM has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemische Und Physiologische Effekte
BDM has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. BDM has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes. In addition, BDM has been shown to have anti-tumor effects and can be used to treat various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
BDM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BDM is also relatively non-toxic and can be used at high concentrations without causing adverse effects. However, BDM has some limitations for lab experiments. It is a relatively new compound, and its effects on various signaling pathways are not fully understood. In addition, BDM can be expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of BDM. One area of research is the development of BDM-based therapeutics for various diseases. BDM has shown promise in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes. Another area of research is the identification of the signaling pathways that are modulated by BDM. Understanding the mechanism of action of BDM can lead to the development of more effective therapeutics. Finally, the development of new synthesis methods for BDM can make it more accessible for large-scale experiments and clinical trials.
Conclusion
In conclusion, BDM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDM has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been identified as a potential therapeutic agent for neurodegenerative diseases, cardiovascular diseases, and diabetes. The development of new synthesis methods and the identification of the signaling pathways modulated by BDM are important areas of future research.
Synthesemethoden
The synthesis of BDM is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with carbon disulfide to form 4-methoxyphenyl-1,3-dithiole-2-thione. The second step involves the reaction of 4-methoxyphenyl-1,3-dithiole-2-thione with formaldehyde to form BDM. This process is carried out under controlled conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
BDM has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. BDM has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, BDM has been identified as a potential therapeutic agent for cardiovascular diseases and diabetes.
Eigenschaften
CAS-Nummer |
62217-22-5 |
|---|---|
Produktname |
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- |
Molekularformel |
C15H12OS2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C15H12OS2/c1-16-12-8-6-11(7-9-12)10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3 |
InChI-Schlüssel |
RBTCXMQGAWOUSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



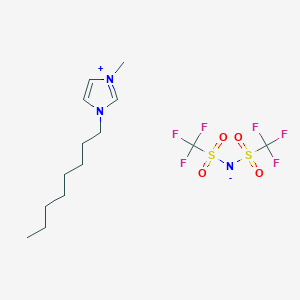

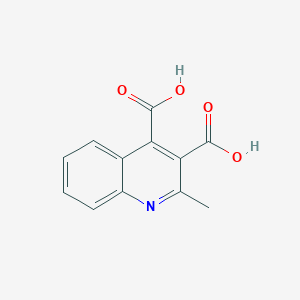
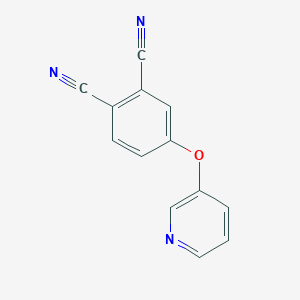
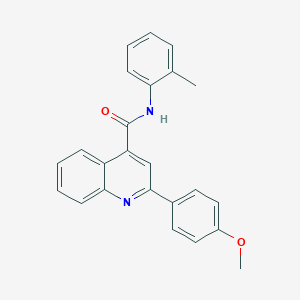
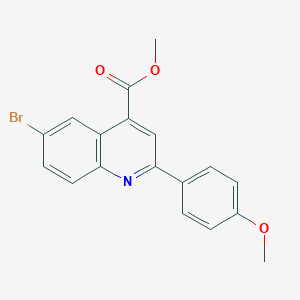
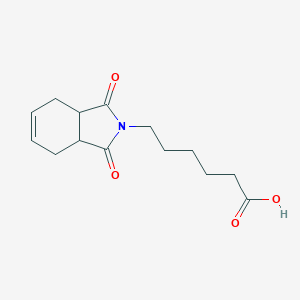
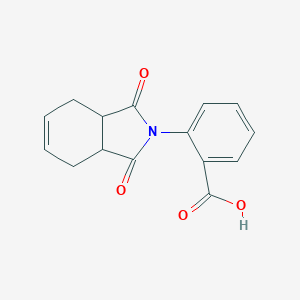
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
